Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate
Description
Table 1: Key Identifiers of Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate
| Property | Value |
|---|---|
| CAS Registry Number | 1989671-92-2 |
| Molecular Formula | C₉H₇N₂O₂Na |
| Molecular Weight | 198.16 g/mol |
| InChI Code | 1S/C9H8N2O2.Na/c12-8... |
| SMILES | [Na+].O=C([O-])CC1=NC2=C... |
The InChIKey (QWOPOKVCPIXLAW-UHFFFAOYSA-M) and SMILES notations encode its stereochemical and connectivity details, enabling precise digital representation in cheminformatics tools.
Crystallographic Analysis and Conformational Features
As of 2025, crystallographic data for this compound remain unpublished in the Cambridge Structural Database (CSD). However, insights can be inferred from related pyrrolopyridine derivatives. For example, the methyl ester analog methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate (PubChem CID: 86767752) exhibits a planar bicyclic core with slight puckering at the pyrrole ring. The acetate group’s orientation relative to the heterocycle likely influences intermolecular interactions in the solid state.
The sodium ion is expected to coordinate with the carboxylate oxygen atoms, forming a distorted tetrahedral geometry. This interaction stabilizes the crystal lattice through ionic bonding and may facilitate hydrate formation, as observed in structurally similar sodium carboxylates.
Comparative Structural Analysis with Related Pyrrolopyridine Derivatives
Table 2: Structural Comparison of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | 1989671-92-2 | C₉H₇N₂O₂Na | Sodium carboxylate at position 6 |
| Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate | 86767752 | C₁₀H₁₀N₂O₂ | Methyl ester at position 6 |
| Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate | 46856462 | C₁₁H₁₂N₂O₂ | Ethyl ester at position 3, [3,2-c] isomer |
| Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate | 91647623 | C₁₀H₁₀N₂O₂ | Methyl ester at position 3, [2,3-c] isomer |
- Substituent Effects : Replacement of the sodium carboxylate with a methyl ester (as in CID 86767752) reduces polarity, altering solubility and reactivity.
- Isomeric Variation : The [2,3-c] and [3,2-c] isomers (CIDs 91647623 and 46856462) demonstrate how ring fusion position impacts electronic distribution. For instance, the [2,3-b] isomer’s fused rings create a conjugated π-system distinct from its [2,3-c] counterpart.
- Biological Relevance : Analogues like 6-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (from PMC6154558) highlight the role of pyrrolopyridine cores in kinase inhibition, suggesting potential pharmacological utility for the sodium carboxylate derivative.
Properties
CAS No. |
1989671-92-2 |
|---|---|
Molecular Formula |
C9H7N2NaO2 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
sodium;2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate |
InChI |
InChI=1S/C9H8N2O2.Na/c12-8(13)5-7-2-1-6-3-4-10-9(6)11-7;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
QWOPOKVCPIXLAW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C9H7N2NaO2 |
| Molecular Weight | 198.15 g/mol |
| IUPAC Name | sodium;2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate |
| CAS Number | 1989671-92-2 |
| Key Structural Features | Pyrrolo[2,3-b]pyridine fused heterocycle, acetate group, sodium salt |
The compound consists of a heterocyclic aromatic system (pyrrolo[2,3-b]pyridine) linked to an acetate moiety, which is present as a sodium salt, enhancing its solubility in aqueous media.
Preparation Methods
General Synthetic Strategy
The synthesis of Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate typically involves two main stages:
- Construction or functionalization of the pyrrolo[2,3-b]pyridine core to introduce the 6-yl substituent.
- Conversion of the corresponding 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetic acid to its sodium salt via neutralization with sodium acetate or sodium hydroxide.
Detailed Synthetic Routes
Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine ring system is commonly synthesized or modified through palladium-catalyzed cross-coupling reactions such as Suzuki coupling. For example, 5-bromo-7-azaindole derivatives are reacted with boronic acids in the presence of palladium catalysts and bases in mixed solvent systems (dioxane/water) at elevated temperatures (~80 °C to reflux) to form aryl-substituted pyrrolo[2,3-b]pyridines.
Bromination at specific positions on the pyrrolo[2,3-b]pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) in organic solvents like chloroform or dichloromethane at low to room temperature, followed by tosylation or other functional group transformations to introduce reactive handles for further derivatization.
Introduction of the Acetate Side Chain
The acetate side chain at the 6-position is typically introduced by alkylation or acylation reactions on the pyrrolo[2,3-b]pyridine intermediate.
One method involves reacting the pyrrolo[2,3-b]pyridine derivative with sodium acetate in aqueous or ethanolic media under reflux conditions, facilitating the formation of the sodium salt of the corresponding acetic acid derivative.
Alternatively, ester intermediates (e.g., methyl esters) of the acetic acid moiety can be hydrolyzed under basic conditions (such as sodium hydroxide in methanol) to yield the free acid, which is then neutralized to the sodium salt form.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Outcome/Notes |
|---|---|---|
| Suzuki Coupling | 5-bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2 catalyst, potassium carbonate, dioxane/water, 80 °C, 1-16 h | Formation of 5-aryl-7-azaindole intermediate |
| Bromination | Bromine or NBS, chloroform or dichloromethane, 0 °C to room temp, 10-60 min or 1-16 h | Selective bromination at 3-position |
| Tosylation | p-Toluenesulfonyl chloride, aqueous NaOH, dichloromethane, 0 °C to room temp, 1-12 h | Introduction of tosyl group for further substitution |
| Hydrolysis and Salt Formation | Methanol, 2.5 N NaOH, 50 °C, 30 min; acidification with HCl; neutralization with sodium acetate or ammonia | Conversion to this compound |
This sequence allows for the preparation of the sodium salt with yields reported around 68% for intermediate steps.
Analytical and Research Findings
The synthetic intermediates and final product have been characterized by standard analytical techniques including liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and elemental analysis.
LC-MS data confirm the molecular ion peak consistent with the sodium salt (m/z 198.15 g/mol), supporting the successful synthesis of the target compound.
Modifications on the pyrrolo[2,3-b]pyridine ring or the acetate side chain have been explored to study structure-activity relationships (SAR) in related bioactive compounds, demonstrating the versatility of this synthetic route.
Summary Table of Preparation Methods
| Method Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine core formation | Suzuki coupling of bromo-azaindole with boronic acids | Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C | High efficiency, 1-16 h reaction |
| Bromination | Selective bromination at 3-position | Br2 or NBS, CHCl3 or DCM, 0 °C to RT | Controlled reaction time |
| Tosylation | Introduction of tosyl group | p-Toluenesulfonyl chloride, NaOH, DCM | Facilitates further substitution |
| Hydrolysis and salt formation | Ester hydrolysis and neutralization to sodium salt | NaOH in MeOH, acidification, Na+ neutralization | Final sodium salt product |
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their distinctions from Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate:
Key Observations:
Solubility and Reactivity :
- The sodium salt form (target compound) offers superior aqueous solubility compared to its methyl ester analog (169030-84-6), which is more lipophilic due to the ester group. Conversion between these forms is achievable via hydrolysis (e.g., using NaOH) or esterification .
- The isoindole-dione derivative (145901-11-7) introduces a rigid, planar structure, likely altering electronic properties and binding affinity in biological systems .
Synthetic Pathways: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (169030-84-6) can serve as a precursor to the sodium salt through saponification, as demonstrated in analogous procedures (e.g., NaOH-mediated hydrolysis in ethanol) . The methanamine derivative (1023655-32-4) highlights the versatility of the pyrrolopyridine core for functionalization, enabling applications in drug discovery through amine coupling reactions .
However, structural modifications (e.g., isoindole-dione) may influence toxicity profiles .
Biological Activity
Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[2,3-b]pyridine derivatives, characterized by a heterocyclic structure that contributes to its biological activity. The sodium salt form enhances its solubility and bioavailability, making it suitable for various therapeutic applications.
Target Interactions:
this compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . Inhibition of FGFRs has been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines. This mechanism is crucial for its potential use in oncology as it disrupts critical signaling pathways involved in tumor growth.
Biochemical Pathways Affected:
The inhibition of FGFRs by this compound influences several downstream signaling pathways, including:
- RAS-MEK-ERK Pathway: A key regulator of cell division and survival.
- PI3K-Akt Pathway: Involved in promoting cell growth and survival.
- PLCγ Pathway: Plays a role in cellular signaling and metabolism.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity:
- Demonstrated efficacy against various cancer types by inhibiting FGFRs.
- Case studies have shown significant reduction in tumor size in xenograft models when treated with this compound.
-
Antimicrobial Properties:
- Exhibits activity against several bacterial strains, suggesting potential as an antimicrobial agent.
- Studies have reported minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.
-
Anti-inflammatory Effects:
- In vitro studies suggest that the compound can reduce pro-inflammatory cytokine production, indicating potential use in inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound in various cancer cell lines. The results showed:
- Inhibition Rate: Over 70% inhibition of cell proliferation at concentrations as low as 1 µM.
- Mechanism: Induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Antimicrobial Activity
In a separate investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria:
- Results: Showed significant antibacterial activity with MIC values ranging from 4 to 16 µg/mL.
- Conclusion: Suggests potential for development into an antimicrobial agent for clinical use.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | FGFR inhibition |
| Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate | Anticancer | FGFR inhibition |
| Pyrrolo[2,3-b]pyridine Derivatives | Anti-inflammatory, Antiviral | Various kinase inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via ester hydrolysis of its methyl or ethyl ester precursors (e.g., Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate) using aqueous NaOH under reflux, followed by acidification with acetic acid to isolate the free acid, which is then neutralized with sodium hydroxide to yield the sodium salt . Purity optimization involves HPLC (≥99% purity, C18 column, gradient elution with acetonitrile/ammonium acetate buffer) and recrystallization from ethanol-water mixtures .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of /-NMR (DMSO-d6, 400 MHz) to verify the pyrrolo-pyridine core and acetate moiety. High-resolution mass spectrometry (HRMS, ESI+) confirms the molecular ion [M+Na]. FT-IR can validate carboxylate C=O stretching (~1600 cm) and aromatic C-H vibrations .
Q. What are the solubility and storage considerations for this compound in aqueous buffers?
- Methodological Answer : The sodium salt form enhances solubility in water and PBS (pH 7.4). For long-term storage, lyophilize and store at -20°C under inert gas (argon). Avoid prolonged exposure to light and heat (>40°C), as pyrrolo-pyridine derivatives are prone to photodegradation .
Advanced Research Questions
Q. How does this compound interact with kinase targets, and what assays are suitable for profiling?
- Methodological Answer : Given the structural similarity to kinase inhibitors (e.g., pyrazolo-pyridines), employ ATP-competitive binding assays using recombinant kinases (e.g., JAK2, EGFR). Use fluorescence polarization (FP) with TAMRA-labeled ATP analogues and measure IC values via dose-response curves (0.1 nM–10 µM range). Cross-validate with cellular assays (e.g., phospho-kinase array profiling in HEK293 cells) .
Q. What strategies mitigate instability of the pyrrolo-pyridine core under physiological pH?
- Methodological Answer : Stabilize the compound by buffering solutions to pH 6.5–7.0 (ammonium acetate/acetic acid buffer). For in vivo studies, use PEGylated liposomal encapsulation to reduce hydrolysis. Monitor degradation via LC-MS (ESI−, m/z tracking of parent and breakdown products) .
Q. How can computational modeling predict the binding mode of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target kinases (PDB: e.g., 1XKK for JAK2). Optimize ligand poses with MM-GBSA free-energy calculations. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability and hydrogen-bond interactions with catalytic lysine residues .
Q. What analytical methods resolve byproducts from incomplete ester hydrolysis during synthesis?
- Methodological Answer : Use reverse-phase HPLC (Zorbax SB-C8 column, 0.1% TFA in HO/acetonitrile) to separate unhydrolyzed ester (retention time ~12 min) from the sodium salt (~8 min). Quantify residuals via -NMR (integration of methyl ester protons at δ 3.6 ppm) .
Q. How do structural modifications (e.g., halogenation) of the pyrrolo-pyridine core affect bioactivity?
- Methodological Answer : Introduce halogens (Cl, F) at the pyridine ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Compare IC values against wild-type kinases to assess potency shifts. Fluorination at position 6 enhances metabolic stability (CYP3A4 microsomal assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
